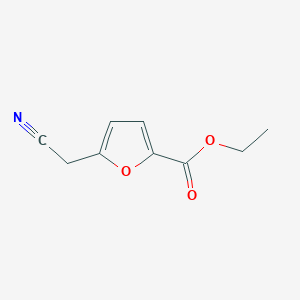

Ethyl 5-(cyanomethyl)furan-2-carboxylate

Overview

Description

Ethyl 5-(cyanomethyl)furan-2-carboxylate is a chemical compound with the CAS Number: 51129-66-9 . It has a molecular weight of 179.18 and its linear formula is C9H9NO3 .

Synthesis Analysis

The synthesis of this compound involves various reactions. For instance, it can be synthesized with ethanol and water . It can also be synthesized with ammonia and nickel at 120℃ through Hydrogenation . Another method involves using sodium hydroxide . More detailed synthesis procedures and conditions can be found in the referenced documents .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H9NO3 . For a more detailed structural analysis, you may refer to the referenced documents .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. It can react with ethanol and water . It can also undergo Hydrogenation with ammonia and nickel at 120℃ . Other reactions include those with sodium hydroxide . More detailed reaction conditions and outcomes can be found in the referenced documents .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8C . More detailed physical and chemical properties can be found in the referenced documents .Scientific Research Applications

Synthesis and Biological Activity

A study explored derivatives of furan carboxylate, highlighting their use in synthesizing compounds with significant biological activities. Such derivatives demonstrated cytotoxicity against cancer cell lines and microbial activities against both Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019). This suggests potential applications in developing anticancer and antimicrobial agents.

Electrochemical Applications

Ethyl 5-(chloromethyl)furan-2-carboxylate, a derivative of ethyl 5-(cyanomethyl)furan-2-carboxylate, can undergo electrochemical reduction, expanding the derivative scope of biomass-derived platform molecules. This demonstrates the compound's potential in green chemistry and sustainable material synthesis (Ling et al., 2022).

Organic Ligands and Antibacterial Activity

Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate reacts with salicylic acid to form a compound with antibacterial properties against human pathogenic bacteria. This indicates the use of furan derivatives in developing new antibacterial agents (Patel, 2020).

Biobased Polyesters

Derivatives of furan, like 2,5-bis(hydroxymethyl)furan, are valuable in the synthesis of biobased polyesters. They serve as rigid diols resembling aromatic monomers, indicating their use in sustainable material production (Jiang et al., 2014).

Catalysis in Organic Reactions

Ethyl 5-bromothiophene-2-carboxylate and similar furan derivatives facilitate palladium-catalyzed direct arylation of heteroaromatics. This highlights their role in synthesizing biheteroaryls, crucial in pharmaceuticals and fine chemicals (Fu et al., 2012).

Enzymatic Oxidation

5-Hydroxymethylfurfural, related to this compound, can be enzymatically oxidized to furan-2,5-dicarboxylic acid, a biobased platform chemical for polymer production. This indicates its role in sustainable chemical processes (Dijkman et al., 2014).

Safety and Hazards

The safety information for Ethyl 5-(cyanomethyl)furan-2-carboxylate indicates that it has some hazards. The GHS Pictograms signal word is “Warning” and the hazard statements are H302-H312-H332 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 . More detailed safety and hazard information can be found in the referenced documents .

Properties

IUPAC Name |

ethyl 5-(cyanomethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-12-9(11)8-4-3-7(13-8)5-6-10/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWMGPPIOJFSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

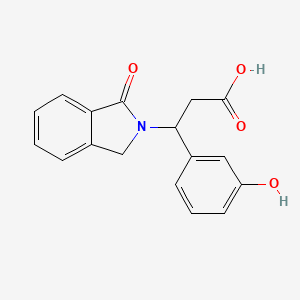

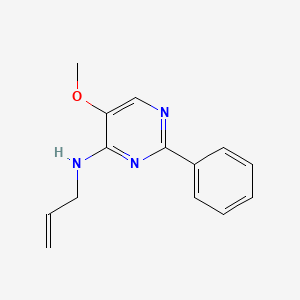

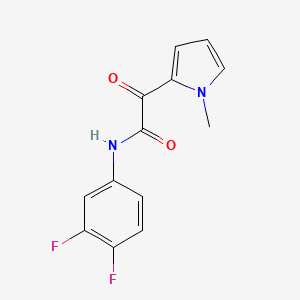

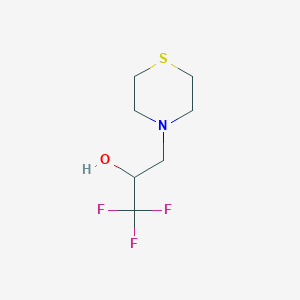

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.